2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole
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Overview
Description
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole is an organophosphorus compound with the molecular formula C25H19N2PS. It is known for its unique structure, which includes a benzothiazole ring and a triphenylphosphoranylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole typically involves the reaction of triphenylphosphine with a suitable benzothiazole derivative. One common method is the reaction of triphenylphosphine with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are often used to dissolve the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism by which 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole exerts its effects involves its ability to coordinate with metal ions and participate in various catalytic cycles. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to engage in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Another organophosphorus compound with similar reactivity.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: A compound with a similar structure but different heterocyclic ring
Uniqueness
What sets 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole apart is its benzothiazole ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific coordination chemistry and catalytic properties .
Properties
CAS No. |
20415-66-1 |
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Molecular Formula |
C25H19N2PS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H19N2PS/c1-4-12-20(13-5-1)28(21-14-6-2-7-15-21,22-16-8-3-9-17-22)27-25-26-23-18-10-11-19-24(23)29-25/h1-19H |
InChI Key |
LHAJPBRIKSNTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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